6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one is a heterocyclic organic compound belonging to the pyrido[2,3-d]pyrimidin-7-one class. This compound is a potent inhibitor of Src family kinases, specifically targeting c-Src. [ [] ] These kinases play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of Src family kinases is implicated in various diseases, particularly cancer. Due to its inhibitory activity, 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one serves as a valuable tool in scientific research to investigate the roles of Src family kinases in both physiological and pathological conditions.
The synthesis of PD173952 involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes:
Key parameters during synthesis may include temperature control, reaction time, and the use of solvents that optimize yield and purity .
The molecular structure of PD173952 features a pyrido[2,3-d]pyrimidine ring system that is substituted at various positions to enhance its biological activity. The presence of the dichlorophenyl group increases lipophilicity, potentially improving membrane permeability. The morpholine moiety may contribute to the compound's binding affinity for the target kinases.
Crystallographic studies would provide further insights into the three-dimensional arrangement of atoms within the compound, which is crucial for understanding its interaction with biological targets .
PD173952 primarily participates in chemical reactions characteristic of small molecule inhibitors:
The efficacy of PD173952 can be quantified using assays that measure its IC50 values against specific kinases, which have been reported in the low nanomolar range for Bcr-Abl .
PD173952 acts by selectively inhibiting the activity of Bcr-Abl and c-Kit tyrosine kinases. Its mechanism involves:
The compound's action leads to decreased survival signals in malignant cells, making it a candidate for further development in cancer therapies.
PD173952 possesses several notable physical and chemical properties:
These properties are critical for formulation development and determining suitable administration routes in clinical settings .
PD173952 has significant potential in various scientific applications:
Ongoing research continues to explore its full therapeutic potential and mechanisms involved in resistance .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: